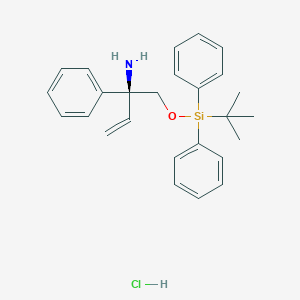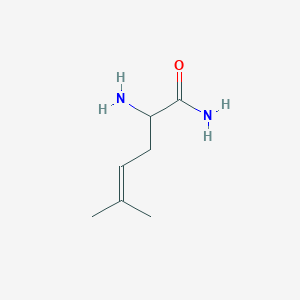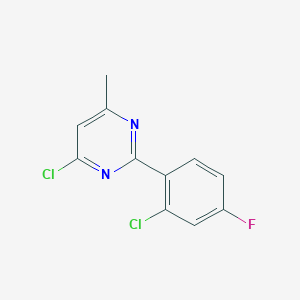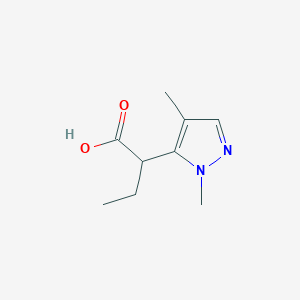
2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid is an organic compound with a unique structure that includes a pyrazole ring substituted with dimethyl groups and a butanoic acid side chain
Preparation Methods
The synthesis of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid typically involves the reaction of 1,4-dimethyl-1H-pyrazole with a suitable butanoic acid derivative under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Condensation: This reaction involves the combination of two molecules with the loss of a small molecule, such as water, and can be facilitated by acidic or basic conditions.
Scientific Research Applications
2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid can be compared with other similar compounds, such as:
4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid: This compound has a similar structure but differs in the position of the substituents on the pyrazole ring.
2-(1H-pyrazol-5-yl)butanoic acid: This compound lacks the dimethyl groups, which can significantly alter its chemical and biological properties.
4-(2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)butanoic acid: This compound contains a pyrrole ring instead of a pyrazole ring, leading to different reactivity and applications.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(2,4-dimethylpyrazol-3-yl)butanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-4-7(9(12)13)8-6(2)5-10-11(8)3/h5,7H,4H2,1-3H3,(H,12,13) |
InChI Key |
OZOPYOFSUMNLRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=NN1C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Methylbut-3-en-1-yl)oxy]azetidine](/img/structure/B13319472.png)
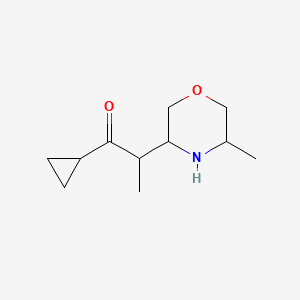
![tert-butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B13319474.png)
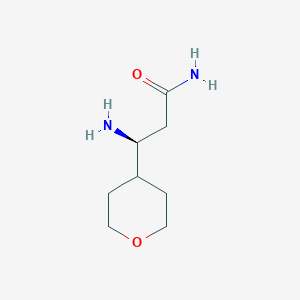
![2-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B13319489.png)
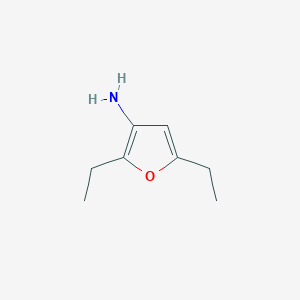
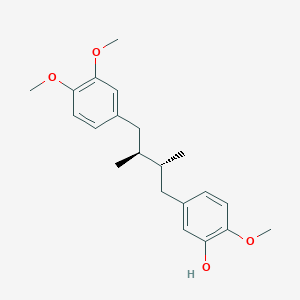
![2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B13319505.png)
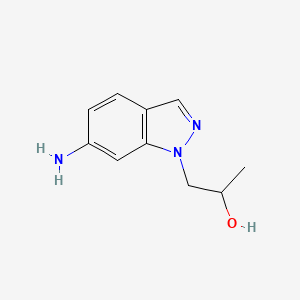
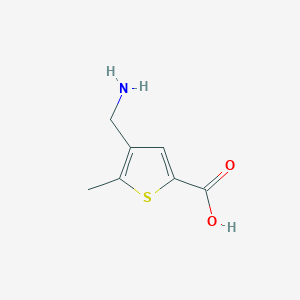
![2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid](/img/structure/B13319513.png)
